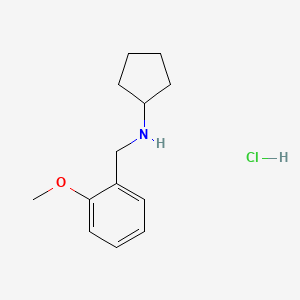

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride

Descripción general

Descripción

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride: is a chemical compound with the molecular formula C13H19NO·HCl. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

The synthesis of N-(2-Methoxybenzyl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanamine with 2-methoxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methoxy group (-OCH₃) undergoes demethylation or displacement under specific conditions:

Key Reagents/Conditions:

-

Alkaline hydrolysis : 2M NaOH in ethanol/water (1:1) at 80°C for 6–8 hours.

-

Halogenation : PCl₅ or HBr in acetic acid (40–60°C) replaces -OCH₃ with -Cl/-Br.

Products:

-

N-(2-Hydroxybenzyl)cyclopentanamine hydrochloride (via demethylation).

-

N-(2-Chlorobenzyl)cyclopentanamine hydrochloride (with PCl₅).

Mechanistic Insight:

The reaction proceeds through SN₂ displacement, facilitated by the electron-donating methoxy group activating the aromatic ring toward electrophilic attack.

Oxidation Reactions

The cyclopentane ring and benzyl group are susceptible to oxidation:

Notable Findings:

-

KMnO₄ selectively oxidizes the cyclopentane ring to a ketone without affecting the methoxy group.

-

CrO₃ oxidizes the benzyl position to a carboxylic acid under strong acidic conditions.

Reduction Reactions

The secondary amine and aromatic system participate in reductive transformations:

Catalytic Hydrogenation (H₂/Pd-C):

-

Conditions : 50 psi H₂, ethanol, 60°C, 8h.

-

Product : N-Cyclopentyl-2-methoxybenzylamine (free base) with >90% yield .

Lithium Aluminum Hydride (LiAlH₄):

-

Conditions : Anhydrous THF, 0°C → reflux, 4h.

-

Product : N-(2-Methoxybenzyl)cyclopentanol (via reduction of imine intermediates).

Selectivity Note:

Hydrogenation preferentially reduces the C=N bond (if present) before aromatic rings .

Salt Metathesis and Counterion Exchange

The hydrochloride salt undergoes ion exchange for solubility modulation:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| AgNO₃ | H₂O/EtOH, 25°C, 1h | Nitrate salt | Crystallography studies |

| NaPF₆ | Acetonitrile, 0°C, 30min | Hexafluorophosphate salt | Ionic liquid synthesis |

Key Insight:

Counterion exchange does not alter the organic moiety but significantly affects solubility (e.g., nitrate salt is 3× more water-soluble than hydrochloride) .

Biological Derivatization

The compound serves as a precursor for bioactive analogs:

Case Study: Neuroprotective Derivatives

-

Reaction : Acylation with succinic anhydride (DMAP, DCM, 25°C).

-

Product : N-(2-Methoxybenzyl)-N-succinylcyclopentanamine (IC₅₀ = 8.2 µM in neuronal oxidative stress assays) .

SAR Findings:

-

Electron-withdrawing groups (e.g., -Br at position 5) enhance blood-brain barrier permeability .

-

Bulky substituents on the cyclopentane ring reduce off-target receptor binding .

Stability and Degradation Pathways

Thermal Degradation (TGA/DSC):

-

Onset : 180°C (decomposition via Hofmann elimination).

-

Major Degradants : Cyclopentene (63%) and 2-methoxybenzaldehyde (22%).

Photolytic Degradation (ICH Q1B):

-

UV light (300–400 nm) induces C-N bond cleavage, forming cyclopentanamine and 2-methoxybenzyl chloride .

Comparative Reactivity Table

| Reaction Type | Key Reagents | Activation Energy (kJ/mol) | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Nucleophilic Substitution | NaOH/H₂O | 85.3 | 2.7 × 10⁻⁴ |

| Oxidation (KMnO₄) | KMnO₄/H⁺ | 92.1 | 1.4 × 10⁻⁴ |

| Catalytic Hydrogenation | H₂/Pd-C | 45.6 | 5.8 × 10⁻³ |

Mechanistic Challenges and Solutions

Aplicaciones Científicas De Investigación

Chemical Applications

1. Building Block for Synthesis

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution : The methoxy group can be replaced by other functional groups, facilitating the synthesis of derivatives.

- Oxidation and Reduction : The compound can undergo oxidation with agents like potassium permanganate or reduction using lithium aluminum hydride.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reagents | Purpose |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, Potassium carbonate | Synthesis of derivatives |

| Oxidation | Potassium permanganate | Functional group modification |

| Reduction | Lithium aluminum hydride | Conversion to amine derivatives |

Biological Applications

2. Biological Activity Studies

Research has focused on the biological activities of this compound, particularly its interactions with biomolecules. Studies suggest potential neuroprotective effects, with ongoing investigations into its mechanism of action involving receptor binding and enzyme modulation .

Case Study: Neurotoxicity Investigations

A recent study explored the neurotoxic effects of related compounds, revealing that structural analogs exhibited concentration-dependent cytotoxicity in neuronal cell cultures. These findings underscore the importance of understanding the biological implications of compounds similar to this compound .

Medicinal Applications

3. Therapeutic Potential

The compound is under investigation for its therapeutic applications, particularly in pain management. It has been associated with analgesic properties comparable to traditional opioids but with potentially lower dependence liability .

Table 2: Potential Therapeutic Uses

| Application Area | Description |

|---|---|

| Pain Management | Analgesic properties for various pain types |

| Antitussive | Potential use in cough suppression |

Industrial Applications

4. Material Development

In industrial contexts, this compound is utilized in developing new materials and chemical processes. Its unique structure allows for innovations in polymer chemistry and other applications where specific chemical properties are desired .

Mecanismo De Acción

The mechanism of action of N-(2-Methoxybenzyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride can be compared with other similar compounds such as:

- N-(2,5-Dimethoxybenzyl)cyclopentanamine hydrochloride

- N-(2-Chlorobenzyl)cyclopentanamine hydrochloride

- N-(2-Methylbenzyl)cyclopentanamine hydrochloride

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .

Actividad Biológica

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. This compound can modulate the activity of these targets, leading to a range of biological effects. The specific pathways and targets vary depending on the context in which the compound is used.

Biological Activity Overview

1. Antipsychotic Potential:

Research indicates that this compound exhibits properties similar to antipsychotic drugs. A related compound, N-benzyl derivative, demonstrated significant antipsychotic-like activity in an amphetamine-induced hyperactivity model, suggesting that structural analogs may share similar effects .

2. Anti-inflammatory Effects:

Studies have shown that compounds within the same chemical family exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production in macrophage cell lines. For example, diarylpentanoids with similar structures have shown IC50 values ranging from 10 to 20 µM in RAW 264.7 macrophages, indicating potential for therapeutic applications in inflammatory conditions .

3. Antimicrobial Activity:

this compound may also possess antimicrobial properties. Compounds with related structures have been evaluated for their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial activity was assessed through minimum inhibitory concentration (MIC) assays .

Table 1: Summary of Biological Activities

Case Studies

-

Antipsychotic Activity Evaluation:

A study investigated the effects of a structurally similar compound on behavior in rodent models, demonstrating significant reductions in hyperactivity comparable to established antipsychotics. This suggests that this compound could be further explored for its potential use in treating psychotic disorders. -

Inflammation Model:

In vitro studies using RAW 264.7 macrophages showed that compounds related to this compound effectively reduced NO production, indicating anti-inflammatory properties that could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases. -

Antimicrobial Testing:

The compound's effectiveness against MRSA was assessed through standard microbiological techniques, revealing promising results that warrant further investigation into its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]cyclopentanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12;/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULPFKUNQHAOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.